molecular formula C25H23FN4O3 B11580511 (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11580511
M. Wt: 446.5 g/mol
InChI Key: IWUFSXPKQIPMTM-SAPNQHFASA-N
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Description

The compound (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a cyano group, a cyclohexyl group, and a fluorophenoxy group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the fluorophenoxy group through nucleophilic substitution. The final steps involve the formation of the cyano group and the cyclohexylamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrido[1,2-a]pyrimidin-4-one core.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the pyrido[1,2-a]pyrimidin-4-one core.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The cyclohexylamide moiety provides structural stability and specificity.

Properties

Molecular Formula

C25H23FN4O3

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H23FN4O3/c1-16-8-7-13-30-22(16)29-24(33-21-12-6-5-11-20(21)26)19(25(30)32)14-17(15-27)23(31)28-18-9-3-2-4-10-18/h5-8,11-14,18H,2-4,9-10H2,1H3,(H,28,31)/b17-14+

InChI Key

IWUFSXPKQIPMTM-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCCC3)OC4=CC=CC=C4F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCCC3)OC4=CC=CC=C4F

Origin of Product

United States

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